

An In-depth Technical Guide to the Secondary Metabolites of *Robinia pseudoacacia*

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Compound of Interest

Compound Name: *Robinlin*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinia pseudoacacia, commonly known as black locust, is a deciduous tree belonging to the Fabaceae family. Native to North America, it is now widely distributed across temperate regions of the world. Beyond its ecological and economic importance, *R. pseudoacacia* is a rich reservoir of a diverse array of secondary metabolites. These compounds, which are not directly involved in the normal growth, development, or reproduction of the plant, play a crucial role in its defense mechanisms and interactions with the environment.

This technical guide provides a comprehensive overview of the core secondary metabolites found in *Robinia pseudoacacia*. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical diversity, quantitative distribution, and biological activities of these compounds. The guide includes detailed experimental protocols for their extraction and analysis, and visual representations of a key signaling pathway affected by these metabolites and a general experimental workflow.

Core Secondary Metabolites of *Robinia pseudoacacia*

The secondary metabolome of *Robinia pseudoacacia* is characterized by a wide range of chemical classes, including flavonoids, lectins, terpenoids, phenolic acids, and alkaloids. These

compounds are distributed in various parts of the plant, including the leaves, flowers, bark, seeds, and heartwood, with their concentrations varying depending on the plant organ, geographical location, and environmental conditions.

Flavonoids

Flavonoids are a prominent class of polyphenolic compounds in *R. pseudoacacia*, known for their antioxidant and various other biological activities. Key flavonoids identified include:

- Acacetin: A flavone found in various parts of the plant, particularly the leaves.
- Robinin: A glycoside of kaempferol, notably present in the flowers. The bark, leaves, and wood are toxic to humans and livestock, with one of the important constituents being the toxalbumin robin, which loses its toxicity when heated. Another component is robinin, a nontoxic glucoside.[\[1\]](#)
- Hyperoside and Rutoside (Rutin): These flavonol glycosides are found in significant concentrations in the flowers and leaves.[\[2\]](#)[\[3\]](#)
- Dihydrorobinetin and Robinetin: These flavonoids are abundant in the heartwood and bark and are known for their antifungal properties.[\[4\]](#)
- Luteolin, Apigenin, and Diosmetin: These flavones and their glycosides have been identified in the leaves.[\[1\]](#)

Lectins

Robinia pseudoacacia is a notable source of lectins, which are carbohydrate-binding proteins. These proteins can have toxic and mitogenic properties.

- *Robinia pseudoacacia* Lectins (RPA): Several lectins, including RPA1 and RPA3, have been isolated from the seeds.[\[5\]](#)[\[6\]](#) These lectins differ in their molecular weight and subunit composition.[\[5\]](#)[\[6\]](#)
- Bark Lectins: The bark also contains a complex mixture of lectins, with the major one being RPbAI.[\[7\]](#)

Terpenoids

A variety of terpenoids have been isolated from *R. pseudoacacia*, contributing to its chemical profile and biological activity.

- 3-O-caffeoyleoleanolic acid: A triterpenoid recently isolated from the stem bark.[4]
- **Robinlin**: A homomonoterpene that has been identified in the species.[4]
- Sterols: Compounds like stigmasterol and campesterol have been found in the heartwood.[8]

Phenolic Acids and Other Phenolic Compounds

Besides flavonoids, *R. pseudoacacia* contains a range of other phenolic compounds.

- Syringic acid and Salicylic acid: Identified as major phenolic compounds in both leaves and flowers.[9]
- Resorcinol: A major component in the ethanol extract of the heartwood.[8]
- Resveratrol and Piceatannol: These stilbenes have been identified in the heartwood.

Toxicity

It is important to note that several parts of *Robinia pseudoacacia* are toxic to humans and livestock, particularly the bark, leaves, and seeds.[1][10][11] The primary toxic compounds are the toxalbumin robin and the glycoside robinin.[1][12] Ingestion can lead to symptoms such as nausea, vomiting, and in severe cases, more serious complications.[10]

Quantitative Data of Secondary Metabolites

The concentration of secondary metabolites in *Robinia pseudoacacia* varies significantly depending on the plant part, extraction method, and geographical origin. The following tables summarize the quantitative data reported in the literature.

Table 1: Flavonoid Content in Different Parts of *Robinia pseudoacacia*

Plant Part	Compound	Concentration	Reference
Flowers (plains)	Hyperoside	0.9 mg/mL	[2][3]
Flowers (hills)	Hyperoside	0.54 mg/mL	[2][3]
Leaves	Rutoside	0.98 mg/mL	[2][3]
Flowers	Total Flavonoids	0.15 - 0.9 mg/mL	[2]
Ethanol Leaf Extract	Total Identified Phenolics	52.72 mg/g DW	[13]
Methanolic Leaf Extract	Total Identified Phenolics	36.74 mg/g DW	[13]
Methanolic Flower Extract	Total Identified Phenolics	32.74 mg/g DW	[13]
Ethanol Flower Extract	Total Identified Phenolics	24.85 mg/g DW	[13]
Ethanol Leaf Extract	Total Phenolics (GAE)	123.38 mg/g DW	[13]
Ethanol Leaf Extract	Total Flavonoids (CE)	21.21 mg/g DW	[13]
Ethanol Flower Extract	Total Non-Flavonoids (GAE)	23.63 mg GAE/g DW	[13]
Flower Extract	Total Polyphenols (GAE)	39.8 ± 0.5 mg/g	

Table 2: Phenolic Acid Content in *Robinia pseudoacacia* Leaves and Flowers

Plant Part	Compound	Reference
Leaves	Syringic acid (major)	[9]
Flowers	Syringic acid (major)	[9]
Leaves	Salicylic acid (major)	[9]
Flowers	Salicylic acid (major)	[9]

Table 3: Terpenoid and Sterol Content in *Robinia pseudoacacia* Heartwood

Compound	Concentration in Ethanol Extract	Reference
(23S)-ethylcholest-5-en-3. β -ol	18.33%	[8]
Stigmasterol	13.75%	[8]
9,19-Cyclolanostan-3-ol, 24-methylene-, (3. β .)-	9.35%	[8]
Lup-20(29)-en-3-one	7.11%	[8]
9,12,15-Octadecatrien-1-ol, (Z,Z,Z)-	6.27%	[8]
Hexadecanoic acid	6.06%	[8]
Ergost-5-en-3-ol, (3. β .)-	4.54%	[8]
Campesterol	3.53%	[8]
Resorcinol (after n-hexane extraction)	51.96%	[8]

Experimental Protocols

Extraction and Analysis of Flavonoids from *Robinia pseudoacacia* Flowers

This protocol describes a method for the extraction of flavonoids from *R. pseudoacacia* flowers, followed by qualitative and quantitative analysis using Thin Layer Chromatography (TLC) and TLC-photodensitometry.[2]

Materials:

- Powdered *Robinia pseudoacacia* flowers
- Methanol

- TLC plates (silica gel G60 F254)
- Mobile phase: ethyl acetate–ethylmethyl ketone–formic acid–water (50:30:10:10, v/v/v/v)
- Standard solutions of hyperoside and rutoside (1 mg/mL in methanol)
- Natural products reagent (NP/PEG) for visualization
- TLC scanner (photodensitometer)

Procedure:

- Extraction: a. Weigh 1 g of powdered flower material and place it in a flask. b. Add 5 mL of methanol and allow the material to be wetted for 2-3 minutes. c. Add another 10 mL of methanol and stir at approximately 1000 rpm at 50°C for 30 minutes. d. After cooling, filter the extract. Wash the filter and the herbal material with methanol to a final volume of 10 mL. [2]
- Thin Layer Chromatography (TLC): a. Apply 5-10 μ L of the extract and standard solutions as 10 mm bands onto the TLC plate. b. Develop the plate in a chromatographic chamber with the mobile phase until the solvent front migrates 15 cm. c. After development, dry the plate and visualize the spots under UV light (254 nm) and after spraying with NP/PEG reagent.[2] Flavonoids typically appear as yellow, yellow-green, or yellow-orange spots.[2]
- Quantitative Analysis (TLC-Photodensitometry): a. Scan the developed TLC plate using a photodensitometer at the wavelength of maximum absorption for hyperoside (260 nm and 350 nm) and rutoside (210 nm, 320 nm, and 410 nm).[2][14] b. Create a calibration curve by plotting the peak area against the concentration of the standard solutions. c. Calculate the concentration of hyperoside and rutoside in the sample extract by comparing their peak areas with the calibration curve.

Purification of Lectins from *Robinia pseudoacacia* Seeds

This protocol outlines a general procedure for the purification of lectins from *R. pseudoacacia* seeds using affinity chromatography.

Materials:

- *Robinia pseudoacacia* seeds
- Extraction buffer (e.g., phosphate-buffered saline, PBS)
- Affinity chromatography column with a suitable immobilized ligand (e.g., D-galactosamine coupled to Sepharose 4B for the sieve-tube sap lectin).[15]
- Elution buffer (containing a competitive sugar, e.g., N-acetyl-D-galactosamine)
- Dialysis tubing
- Protein concentration determination assay materials (e.g., Bradford assay)
- SDS-PAGE reagents and equipment

Procedure:

- Crude Extract Preparation: a. Grind the seeds into a fine powder. b. Extract the powder with an appropriate buffer (e.g., PBS) with stirring for several hours at 4°C. c. Centrifuge the mixture to remove solid debris and collect the supernatant containing the crude lectin extract.
- Affinity Chromatography: a. Equilibrate the affinity column with the extraction buffer. b. Load the crude extract onto the column and allow it to bind. c. Wash the column extensively with the extraction buffer to remove unbound proteins. d. Elute the bound lectins using an elution buffer containing a competitive sugar. e. Collect the fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
- Purification and Characterization: a. Pool the lectin-containing fractions and dialyze them against a suitable buffer to remove the eluting sugar. b. Determine the protein concentration of the purified lectin solution. c. Assess the purity and determine the molecular weight of the purified lectin using SDS-PAGE.

Analysis of Terpenoids and Sterols from *Robinia pseudoacacia* Heartwood by GC-MS

This protocol provides a method for the analysis of terpenoids and other lipophilic compounds from *R. pseudoacacia* heartwood using Gas Chromatography-Mass Spectrometry (GC-MS).^[8]

Materials:

- *Robinia pseudoacacia* heartwood powder
- Ethanol and n-hexane for extraction
- Anhydrous sodium sulfate
- Derivatization reagents: bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and pyridine
- GC-MS system with a suitable capillary column (e.g., HP-5ms)

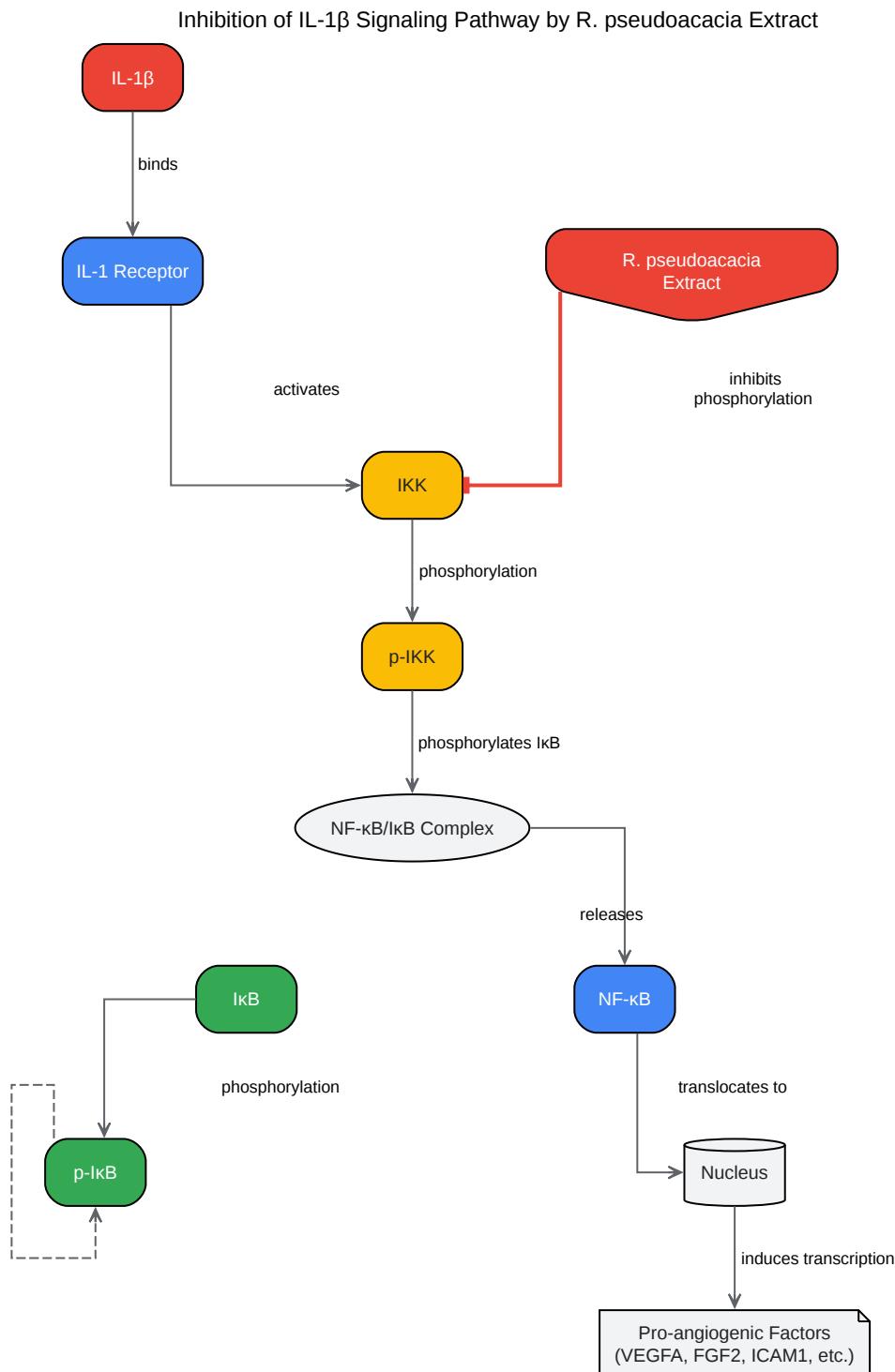
Procedure:

- Extraction: a. Extract the heartwood powder with ethanol. b. For a more specific analysis of polar compounds, a preliminary extraction with n-hexane can be performed to remove nonpolar compounds.^[8] c. Dry the ethanol extract over anhydrous sodium sulfate.
- Derivatization: a. Take 1 mg of the dried extract and add 30 μ L of BSTFA, 10 μ L of TMCS, and 30 μ L of pyridine. b. Heat the mixture at 70°C for 1 hour to convert the compounds into their trimethylsilyl (TMS) derivatives, which are more volatile and suitable for GC analysis.
- GC-MS Analysis: a. Inject 1 μ L of the derivatized sample into the GC-MS system. b. Use helium as the carrier gas with a constant flow rate. c. Program the oven temperature to separate the compounds (e.g., start at 50°C, then ramp up to 250°C). d. Set the injector and mass spectrometer source temperatures appropriately. e. Acquire the mass spectra in the electron ionization (EI) mode. f. Identify the compounds by comparing their mass spectra with spectral libraries (e.g., NIST) and retention times of known standards.

Signaling Pathways and Experimental Workflows

Inhibition of IL-1 β -mediated Angiogenesis Signaling Pathway

Leaf extracts of *Robinia pseudoacacia* have been shown to inhibit the Interleukin-1 β (IL-1 β) signaling pathway, which is crucial in inflammation and tumor angiogenesis. The extract suppresses the phosphorylation of key protein kinases, leading to the inhibition of the transcription factor NF- κ B nuclear translocation and the subsequent downregulation of pro-angiogenic factors.



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Caption: *R. pseudoacacia* extract inhibits the IL-1 β signaling pathway.

General Experimental Workflow for Secondary Metabolite Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of secondary metabolites from *Robinia pseudoacacia*.



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Caption: A general workflow for secondary metabolite analysis.

Conclusion

Robinia pseudoacacia is a valuable source of a wide range of secondary metabolites with significant biological activities. This guide has provided a detailed overview of the major classes of these compounds, their quantitative distribution in different plant parts, and detailed protocols for their extraction and analysis. The elucidation of the inhibitory effects of *R. pseudoacacia* extracts on key signaling pathways, such as the IL-1 β pathway, opens up new avenues for drug discovery and development, particularly in the areas of anti-inflammatory and anti-cancer therapies. Further research into the synergistic effects of these compounds and the development of optimized extraction and purification protocols will be crucial in unlocking the full therapeutic potential of this remarkable plant.

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